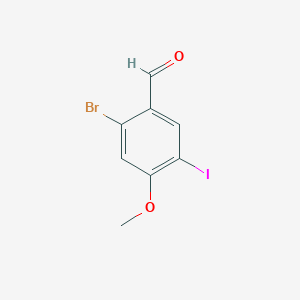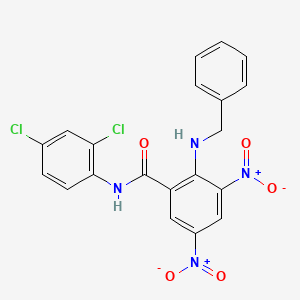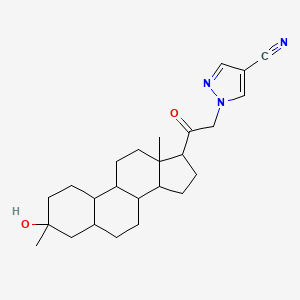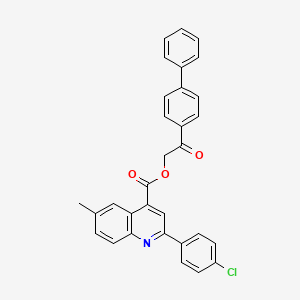![molecular formula C30H24N2O9 B12466624 4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of biphenyl, nitro, carbamoyl, butanoyl, acetyl, phenyl, and furan-2-carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves multiple steps, starting with the preparation of the biphenyl and furan-2-carboxylate precursors. The key steps include:
Nitration of Biphenyl: The biphenyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Carbamoylation: The nitro-biphenyl derivative is then reacted with a suitable carbamoylating agent, such as isocyanates, to form the carbamoyl group.
Butanoylation: The carbamoyl-biphenyl derivative undergoes butanoylation using butanoyl chloride in the presence of a base like pyridine.
Acetylation: The resulting compound is acetylated using acetic anhydride.
Coupling with Furan-2-Carboxylate: Finally, the acetylated compound is coupled with furan-2-carboxylate under esterification conditions using a catalyst like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Oxidized Products: From the oxidation of the aromatic rings or other functional groups.
Substituted Derivatives: From electrophilic or nucleophilic substitution reactions.
科学的研究の応用
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Materials Science: Application in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
類似化合物との比較
Similar Compounds
4-(2-{[4-({4’-AMINO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
4-(2-{[4-({4’-METHYL-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
特性
分子式 |
C30H24N2O9 |
|---|---|
分子量 |
556.5 g/mol |
IUPAC名 |
[4-[2-[5-[4-(4-nitrophenyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C30H24N2O9/c33-26(22-10-16-25(17-11-22)41-30(36)27-3-2-18-39-27)19-40-29(35)5-1-4-28(34)31-23-12-6-20(7-13-23)21-8-14-24(15-9-21)32(37)38/h2-3,6-18H,1,4-5,19H2,(H,31,34) |
InChIキー |
FYYKANVIHNUTQB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)


![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)


![N-{4-[4-benzyl-5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-methylbenzamide](/img/structure/B12466610.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)

